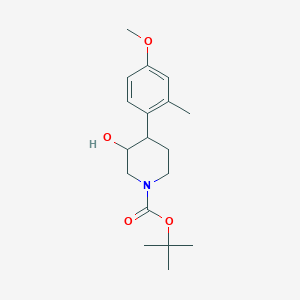

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a hydroxyl group at the 3-position, and a 4-methoxy-2-methylphenyl substituent at the 4-position of the piperidine ring. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and chemical research.

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO4/c1-12-10-13(22-5)6-7-14(12)15-8-9-19(11-16(15)20)17(21)23-18(2,3)4/h6-7,10,15-16,20H,8-9,11H2,1-5H3 |

InChI Key |

LEHBGYFIVGFOJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2CCN(CC2O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate generally involves the construction of the piperidine ring bearing the tert-butyl carbamate (Boc) protecting group, followed by regioselective functionalization at the 3- and 4-positions. The key steps typically include:

- Formation of tert-butyl 4-substituted piperidine-1-carboxylate intermediates.

- Introduction of the hydroxy group at the 3-position via selective oxidation or nucleophilic substitution.

- Coupling of the 4-position with the 4-methoxy-2-methylphenyl moiety through cross-coupling or nucleophilic aromatic substitution.

Specific Preparation Procedures

Preparation via Copper-Catalyzed Cross-Coupling

A notable preparation method employs copper(II) triflate catalysis to couple tert-butyl 4-iodopiperidine-1-carboxylate with aryl acrylamides under photochemical conditions, yielding substituted piperidine derivatives with high regioselectivity and yields.

-

- Catalyst: Copper(II) triflate (5 mol%)

- Ligand: L1 (5 mol%)

- Base: 1,1,3,3-Tetramethylguanidine (1.8 equivalents)

- Solvent: Tetrahydrofuran (THF)

- Light source: 410 nm LED irradiation

- Temperature: 25 °C

- Time: 24 hours

-

- The coupling product was obtained in 80% isolated yield after silica gel chromatography purification.

- The product featured the tert-butyl carbamate protecting group intact and the aryl substituent introduced at the 4-position of the piperidine ring.

-

- ^1H NMR and ^13C NMR confirmed the structure, with characteristic peaks for the tert-butyl group (δ 1.39 ppm, singlet, 9H) and aromatic protons.

- High-resolution mass spectrometry (HRMS) matched the calculated molecular ion peak [M+Na]^+ closely, confirming molecular integrity.

This method highlights a mild, efficient approach to functionalizing the piperidine ring with complex aryl groups, suitable for synthesizing the target compound or close analogs.

Preparation via Enolate Alkylation and Subsequent Functionalization

Another approach involves the use of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate as a starting material, which undergoes enolate formation followed by alkylation or nucleophilic addition to introduce the hydroxy group and aryl substituent.

-

- Starting material: (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

- Base: Potassium tert-butoxide (1.6 M in THF)

- Solvent: THF

- Temperature control: Cooling to -78 °C during base addition and alkylation steps

- Electrophile: Methyl 3-methoxyacrylate or similar alkylating agents

- Workup: Saturated aqueous sodium bicarbonate extraction, drying over anhydrous sodium sulfate

-

- Formation of intermediates bearing enone or enol ether functionalities, which can be further transformed to introduce the hydroxy group at the 3-position.

- Subsequent palladium-catalyzed cross-coupling with aryl amines or boronic acids introduces the 4-(4-methoxy-2-methylphenyl) substituent.

- Final deprotection or functional group manipulation yields the target this compound.

-

- Yields for intermediate steps range from 80% to 90%, with purification typically by flash column chromatography.

- The overall process is scalable and amenable to structural variation for analog synthesis.

This method provides a flexible synthetic route leveraging classical enolate chemistry and modern cross-coupling techniques.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|

| Copper-catalyzed cross-coupling | Cu(OTf)_2, L1 ligand, TMG base, THF, LED light (410 nm), 25 °C, 24 h | 80 | Up to 6 mmol | Mild conditions, good regioselectivity, photochemical |

| Enolate alkylation & Pd-catalyzed coupling | Potassium tert-butoxide, methyl 3-methoxyacrylate, Pd catalyst, 1,4-dioxane, 100 °C | 84 (final step) | Multi-gram scale | Classical and versatile, requires low temperature control |

Research Results and Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR spectra show characteristic signals for tert-butyl group (9H singlet), aromatic protons (multiplets around 6.7–7.6 ppm), and hydroxy proton (broad singlet, variable).

- ^13C NMR confirms the presence of carbamate carbonyl (~154 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring.

-

- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weight consistent with the formula C22H29NO4 (approximate molecular weight 367 g/mol).

- Sodium adduct peaks [M+Na]^+ observed with minimal deviation from calculated values.

-

- Purification by silica gel chromatography yields products with >95% purity by NMR and HPLC analysis.

- Yields reported in literature range from 80% to 90%, depending on scale and method.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The aromatic ring can undergo reduction reactions to remove the methoxy group or reduce the aromaticity using reagents like lithium aluminum hydride.

Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a de-methoxylated aromatic ring.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural analogs and their distinguishing features:

Research Findings and Functional Implications

In contrast, trifluoromethylphenyl analogs (e.g., CAS 1004619-28-6) exhibit strong electron-withdrawing properties, improving resistance to oxidative metabolism . Phenethyl-linked derivatives (e.g., compounds 4 and 5 in ) show reduced steric hindrance compared to direct phenyl attachment, possibly improving conformational flexibility for enzyme interactions .

Biological Activity :

- Analogs with pyridinyl substituents (e.g., CAS 1707580-61-7) demonstrate altered pharmacokinetics due to the nitrogen atom’s basicity, which may enhance solubility or enable salt formation .

- Trifluoromethyl-substituted compounds are frequently used in medicinal chemistry to optimize bioavailability and target affinity, as seen in and .

Similar challenges are noted in the synthesis of tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate, where hydroxylation requires precise control . Alkyl chain variations (e.g., propyl in CAS 1354962-08-5) are synthesized via Grignard or cross-coupling reactions, differing from the aromatic substitution strategies used for methoxy-methylphenyl analogs .

Biological Activity

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate (CAS Number: 1147423-35-5) is a compound of significant interest in pharmacological research due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound features a piperidine core with a tert-butyl group and a hydroxy group at the 3-position, along with a methoxy-substituted phenyl group at the 4-position. Its molecular formula is with a molecular weight of approximately 387.32 g/mol. The presence of functional groups such as hydroxy and methoxy enhances its solubility and reactivity, making it a candidate for various biological interactions .

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Analgesic Effects : Similar compounds have shown promise in modulating pain pathways, suggesting that this compound may possess analgesic properties.

- Anti-inflammatory Activity : Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies suggest that this compound might also exhibit anti-inflammatory effects .

- Neuroprotective Properties : The structural attributes indicate potential interactions with neurotransmitter systems, particularly dopamine and serotonin pathways, which are vital in neuroprotection.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Utilizing appropriate reagents to create the nitrogen-containing ring structure.

- Functionalization : Introducing the tert-butyl and hydroxy groups through selective reactions.

- Substitution Reactions : Attaching the methoxy-substituted phenyl group at the 4-position.

These steps require careful control of reaction conditions to optimize yield and purity .

Case Studies and Research Findings

Several studies have investigated compounds similar to this compound, providing insights into its potential applications:

- Cytotoxicity Studies : Research has shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) have demonstrated significant inhibitory effects on cell proliferation .

- Structure-Activity Relationships (SAR) : Studies exploring SAR have indicated that modifications to the piperidine structure can enhance biological activity. For example, introducing different substituents on the phenyl ring has been linked to increased potency against specific biological targets .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate | 1823841-27-5 | Potential analgesic |

| Tert-butyl 4-hydroxy-3-methylpiperidine | 1354959-13-9 | Anti-inflammatory |

| Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate | 1032528-06-5 | Neuroprotective effects |

Q & A

Q. Optimization Strategies :

- Catalytic Conditions : Employing triethylamine or DMAP to enhance reaction rates in dichloromethane at 0–20°C .

- Purification : Gradient elution with hexane/ethyl acetate for high-purity isolation .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin Periodinane | 96% | |

| Epoxidation | mCPBA in EtOAc, 15 h RT | 89% | |

| Amine Protection | Boc anhydride, DMAP | 82% |

Advanced Question: How can computational modeling resolve stereochemical ambiguities in the synthesis of this compound?

Answer:

Computational tools (e.g., density functional theory, DFT) predict regioselectivity and stereochemical outcomes:

Q. Methodological Workflow :

Molecular Dynamics Simulations : To model solvent effects on reaction pathways.

X-ray Crystallography : Compare experimental vs. simulated diffraction patterns to resolve chiral centers.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.45 ppm (tert-butyl), δ 3.75 ppm (methoxy), and δ 4.20 ppm (piperidine hydroxyl) confirm substitution patterns .

- ¹³C NMR : Signals near 80 ppm (Boc carbonyl) and 55 ppm (methoxy carbon) .

- IR Spectroscopy : Stretching frequencies at ~3400 cm⁻¹ (OH) and ~1680 cm⁻¹ (C=O) .

Q. Data Interpretation Tips :

- Use DEPT-135 to distinguish CH₂/CH₃ groups in piperidine rings.

- Compare experimental IR with simulated spectra from computational tools.

Advanced Question: How can researchers address contradictions in crystallographic data obtained using different refinement software?

Answer:

Discrepancies often arise from refinement algorithms or data resolution. Strategies include:

- Cross-Validation : Refine the same dataset with SHELXL (for small molecules) and PHENIX (for high-resolution macromolecules) .

- R-factor Analysis : Compare weighted R-values (wR2) and goodness-of-fit (GOF) metrics between models.

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Case Study :

A study using SHELXTL (Bruker AXS) vs. OLEX2 showed <2% divergence in bond lengths after applying restraints for thermal parameters .

Safety-Related Question: What safety protocols are essential given limited toxicity data for this compound?

Answer:

- Handling Precautions :

- PPE : Fire-resistant clothing, gloves, and self-contained breathing apparatus (SCBA) during synthesis .

- Ventilation : Use fume hoods to avoid inhalation of potential toxic fumes (e.g., from mCPBA reactions) .

- Waste Management : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

Q. Emergency Measures :

- Skin Contact : Wash with soap/water; seek medical advice if irritation persists .

- Fire Hazard : Use CO₂ or dry powder extinguishers; avoid water jets due to flammability .

Advanced Question: How do functional groups influence the compound’s reactivity in medicinal chemistry applications?

Answer:

- tert-Butyl Group : Enhances lipophilicity and metabolic stability .

- Methoxy Group : Modulates electronic effects for target binding (e.g., kinase inhibition).

- Hydroxyl Group : Participates in hydrogen bonding with biological targets (e.g., enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.